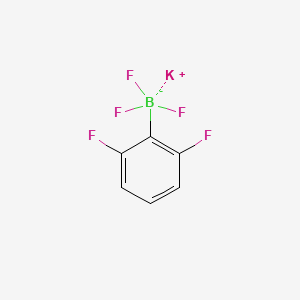

Potassium (2,6-difluorophenyl)trifluoroborate

説明

Potassium (2,6-difluorophenyl)trifluoroborate is a fluorinated organoboron compound with the chemical formula C₆H₃BF₅K and CAS number 267006-25-7 . It is a crystalline powder with a molecular weight of 219.99 g/mol and a purity of 96% under standard commercial synthesis . This compound is widely used in organic synthesis as a stable boronate precursor, particularly in Suzuki-Miyaura cross-coupling reactions, due to its enhanced stability compared to boronic acids. The 2,6-difluorophenyl substituent imparts steric and electronic effects that influence its reactivity in catalytic transformations .

特性

IUPAC Name |

potassium;(2,6-difluorophenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BF5.K/c8-4-2-1-3-5(9)6(4)7(10,11)12;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCOCDVVPJFGSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=CC=C1F)F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BF5K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635527 | |

| Record name | Potassium (2,6-difluorophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267006-25-7 | |

| Record name | Potassium (2,6-difluorophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | potassium (2,6-difluorophenyl)trifluoroboranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

Potassium (2,6-difluorophenyl)trifluoroborate can be synthesized through the reaction of boronic acids with potassium bifluoride. The general reaction involves the conversion of boronic acids (RB(OH)2) to trifluoroborate salts (K[RBF3]) using potassium bifluoride (K[HF2]) . This method is advantageous due to its simplicity and the stability of the resulting trifluoroborate salts.

Industrial Production Methods

Industrial production of potassium trifluoroborates typically involves the same synthetic route but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets industrial standards for various applications .

化学反応の分析

Types of Reactions

Potassium (2,6-difluorophenyl)trifluoroborate is primarily used in cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between an organoboron compound and an organohalide in the presence of a palladium catalyst . The compound can also undergo oxidation and substitution reactions, making it a versatile reagent in organic synthesis .

Common Reagents and Conditions

In Suzuki–Miyaura coupling reactions, common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol or water). The reaction typically occurs under mild conditions, making it suitable for a wide range of substrates .

Major Products Formed

The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学的研究の応用

Scientific Research Applications

1. Organic Synthesis

Potassium (2,6-difluorophenyl)trifluoroborate is primarily employed in cross-coupling reactions such as the Suzuki–Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between organoboron compounds and organohalides in the presence of palladium catalysts. The use of this compound enables the synthesis of complex organic molecules relevant to pharmaceuticals and agrochemicals .

2. Medicinal Chemistry

The compound serves as an intermediate in synthesizing pharmaceutical compounds. Its ability to participate in cross-coupling reactions facilitates the construction of diverse molecular architectures, which is crucial for drug discovery. Additionally, studies suggest that organoboron compounds may exhibit anticancer and antimicrobial properties, making them valuable in developing new therapeutic agents .

3. Materials Science

In materials science, this compound is used to produce advanced materials such as polymers and electronic components. Its unique properties allow for modifications that enhance material performance in various applications.

Case Study 1: Cross-Coupling Reactions

A study demonstrated the efficacy of potassium organotrifluoroborates in cross-coupling reactions under mild conditions. The results indicated high yields for various reaction types:

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Cross-Coupling with Aryl Halides | 89 | Room temperature, visible light |

| Coupling with Benzylic Trifluoroborates | 97 | Mild conditions |

This study highlights the advantages of using this compound in synthesizing complex organic molecules relevant to drug discovery.

Case Study 2: Antimicrobial Testing

Research involving derivatives of organoboron compounds similar to this compound indicated significant antimicrobial activity. Modifications to the fluorine substituents were found to impact antibacterial activity against both Gram-positive and Gram-negative bacteria. This characteristic underscores the potential for further exploration in antimicrobial drug development.

作用機序

The primary mechanism of action for potassium (2,6-difluorophenyl)trifluoroborate in cross-coupling reactions involves transmetalation. In the Suzuki–Miyaura coupling, the organoboron compound transfers its organic group to the palladium catalyst, forming a new carbon-carbon bond . This process is facilitated by the stability and reactivity of the trifluoroborate group, which ensures efficient and selective reactions .

類似化合物との比較

Key Observations :

- Fluorine Substitution Patterns : The 2,6-difluoro isomer exhibits steric hindrance due to the ortho-fluorine atoms, which reduces undesired protodeboronation compared to the 3,5-difluoro isomer .

- Thermal Stability : The 3,5-difluorophenyl derivative has a defined melting point (273–278°C), suggesting higher crystallinity, whereas data for the 2,6-isomer remains unreported .

- Purity : Commercial 2,6-difluorophenyl trifluoroborate (96%) is slightly less pure than the 3,5-isomer (98%), likely due to synthetic challenges in isolating ortho-substituted derivatives .

Reactivity in Cross-Coupling Reactions

Trifluoroborates are pivotal in cross-coupling reactions. Comparative studies highlight:

- Suzuki-Miyaura Coupling : this compound demonstrates slower reaction kinetics than its 3,5-difluoro counterpart due to steric hindrance, but it achieves higher selectivity in forming biaryl products with minimal homocoupling byproducts .

- Grignard Reactions: Unlike mesityl trifluoroborate (used in fluorescence material synthesis), the 2,6-difluoro derivative is less reactive toward organomagnesium reagents, requiring stronger activators like BF₃·OEt₂ or TMSCl .

Research Findings and Case Studies

Case Study: Mechanochemical Allylation

In mechanochemical allylation reactions (Table 1), this compound showed <50% conversion with aliphatic aldehydes, whereas potassium allyl trifluoroborate achieved >90% yield under identical conditions. This underscores the electronic deactivation caused by fluorine substituents .

Table 1 . Reaction Efficiency of Trifluoroborates in Allylation

| Substrate | Catalyst | Conversion (%) |

|---|---|---|

| Aliphatic Aldehyde | 2,6-Difluoro | 48 |

| Aliphatic Aldehyde | Allyl | 92 |

| Aromatic Aldehyde | 2,6-Difluoro | 65 |

Photo-Ni Dual Catalysis

In C(sp²)–C(sp³) cross-coupling, the 2,6-difluorophenyl derivative required 72 hours for full conversion, while less hindered trifluoroborates (e.g., benzyl or thienyl) completed reactions in 24 hours .

生物活性

Potassium (2,6-difluorophenyl)trifluoroborate is an organoboron compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, reactivity, and implications in drug development.

This compound can be synthesized through a reaction involving boronic acid and potassium fluoride. The general reaction can be represented as follows:

This compound is known for its stability and solubility in various solvents, making it suitable for further chemical transformations.

1. Anticancer Activity

Organoboron compounds have shown promise in anticancer research. For instance, studies suggest that they can facilitate the synthesis of compounds that inhibit cancer cell proliferation. The trifluoroborate moiety enhances the reactivity of the compound, allowing for the formation of complex structures that may exhibit cytotoxic effects against various cancer cell lines .

2. Antimicrobial Properties

Research indicates that certain organoboron compounds possess antimicrobial properties. The incorporation of fluorine atoms into the aromatic ring can influence lipophilicity and membrane permeability, potentially enhancing the compound's ability to penetrate bacterial membranes . This characteristic makes this compound a candidate for further exploration in antimicrobial drug development.

3. Role in Drug Development

The ability of this compound to participate in cross-coupling reactions is significant for drug development. These reactions allow for the construction of diverse molecular architectures that can lead to the discovery of new therapeutic agents . The compound's reactivity with various electrophiles positions it as a valuable building block in medicinal chemistry.

Case Study 1: Cross-Coupling Reactions

In a study examining the efficacy of potassium organotrifluoroborates in cross-coupling reactions, researchers demonstrated that these compounds could be utilized effectively under mild conditions to form carbon-carbon bonds . The study highlighted the advantages of using this compound in synthesizing complex organic molecules relevant to drug discovery.

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Cross-Coupling with Aryl Halides | 89 | Room temperature, visible light |

| Coupling with Benzylic Trifluoroborates | 97 | Mild conditions |

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using derivatives of organoboron compounds similar to this compound. Results indicated that modifications to the fluorine substituents significantly impacted antibacterial activity against Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Potassium (2,6-difluorophenyl)trifluoroborate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via conversion of 2,6-difluorophenyl pinacol boronate to the trifluoroborate salt using KHF₂ or analogous fluorinating agents. Critical parameters include stoichiometric control of fluoride sources, reaction temperature (typically 0–25°C), and inert atmosphere to prevent hydrolysis. For example, Scheme 34 in Yudha's work demonstrates a direct conversion pathway . Post-synthesis purification often involves recrystallization from aqueous ethanol to isolate the potassium salt .

Q. How should this compound be stored to maintain stability, and what are its degradation pathways?

- Methodological Answer : Storage under inert gas (N₂ or Ar) at 2–8°C is essential to minimize hydrolysis. Degradation occurs via hydrolysis to (2,6-difluorophenyl)boronic acid, followed by protodeboronation to 2,6-difluorobenzene. Base titration (e.g., K₂CO₃ or Cs₂CO₃) in D₂O, monitored by ¹⁹F and ¹¹B NMR, reveals equilibrium between trifluoroborate, boronic acid, and boronate species . Elevated temperatures (>55°C) accelerate protodeboronation .

Q. What advantages does this compound offer over boronic acids in Suzuki-Miyaura (SM) coupling?

- Methodological Answer : Trifluoroborates generate fewer side products (e.g., homocoupling or oxidative byproducts) due to slower release of boronic acid and buffering by endogenous fluoride. For example, SM coupling in THF/water (10:1) with Pd catalysts achieves >95% yield of biaryls, whereas boronic acids under identical conditions yield 2–40% undesired products. Fluoride suppresses protodeboronation and stabilizes Pd intermediates .

Advanced Research Questions

Q. How does the hydrolysis kinetics of this compound vary with base strength and solvent systems?

- Methodological Answer : Hydrolysis follows pseudo-first-order kinetics, with rate constants dependent on base concentration and identity. NMR studies show that strong bases (e.g., KOH) accelerate hydrolysis, requiring 6 equivalents for complete conversion to boronate, while weaker bases (e.g., K₂CO₃) require 3 equivalents. Biphasic systems (toluene/water) stall hydrolysis due to poor boronate solubility, whereas homogeneous THF/water systems proceed efficiently .

Q. What computational insights explain the electronic effects of 2,6-difluoro substitution on transmetalation efficiency in SM coupling?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., using Becke’s 1988 exchange-correlation functional ) reveal that the electron-withdrawing fluorine substituents lower the LUMO energy of the boronate intermediate, facilitating Pd-O bond formation during transmetalation. Steric effects from the 2,6-substitution pattern further reduce side reactions by limiting access to non-productive Pd coordination modes .

Q. How do competing side reactions (e.g., protodeboronation or oxidative coupling) manifest in SM couplings with this reagent, and how can they be suppressed?

- Methodological Answer : Protodeboronation dominates under acidic or high-temperature conditions, forming 2,6-difluorobenzene. Oxidative coupling is minimized by using degassed solvents and Pd catalysts with low oxidation potential (e.g., Pd(PPh₃)₄). Fluoride additives (e.g., KF) stabilize the Pd catalyst and shift equilibrium toward the active boronate species .

Q. What is the impact of solvent polarity on the reactivity of this compound in non-aqueous cross-coupling systems?

- Methodological Answer : In polar aprotic solvents (e.g., DMF or DMSO), the trifluoroborate remains intact, requiring in situ generation of boronic acid via fluoride abstraction (e.g., using SiOH-containing additives). Solvent screening via ¹⁹F NMR confirms negligible hydrolysis in anhydrous THF, enabling use in Buchwald-Hartwig amination or C–N coupling .

Key Research Gaps

- Mechanistic studies on fluoride’s role in stabilizing Pd intermediates during transmetalation.

- Development of asymmetric coupling protocols leveraging the steric profile of 2,6-difluoro substitution.

- Long-term stability analysis under cryogenic storage vs. ambient conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。